Method 1: [, ] This method involves a multi-step process starting with the reduction of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile using palladium on carbon (Pd/C) as a catalyst and hydrogen gas or a hydrogen source like ammonium formate. This reduction leads to the formation of a mixture containing 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile and 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide. https://www.semanticscholar.org/paper/05cd3d6005a58933e825ab1400511ed3949af3e5https://www.semanticscholar.org/paper/706273eaa59cc36b77e969e7f3694b9d1a5089e1
Method 2: [] This method involves a "one-pot" synthesis where 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile is reacted with 3-chloro-4-fluoroaniline in the presence of acetic acid and either triethyl orthoformate or trimethyl orthoformate. This reaction yields a crude product which upon recrystallization results in high purity Gefitinib and its impurity N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine.https://www.semanticscholar.org/paper/b58b9b127d15517f4c46dde3c946358012d59184
The primary application of 2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile identified in the provided papers is its use as a key intermediate in the synthesis of Gefitinib. [, , ] This drug is a tyrosine kinase inhibitor specifically targeting the epidermal growth factor receptor (EGFR), making it useful in treating specific types of cancer where EGFR is overexpressed.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9